9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine, 12,13,14,14a-tetrahydro-13-(2-propenyl)-
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Overview
Description
9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine, 12,13,14,14a-tetrahydro-13-(2-propenyl)- is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique fused ring structure, which includes pyrazino, pyrrolo, and benzodiazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reaction systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine, 12,13,14,14a-tetrahydro-13-(2-propenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium iodide, potassium permanganate, lithium aluminum hydride, and various halogens. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine, 12,13,14,14a-tetrahydro-13-(2-propenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine, 12,13,14,14a-tetrahydro-13-(2-propenyl)- involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
9H-Pyrrolo[1,2-a]indole: Shares the pyrrolo moiety but lacks the benzodiazepine structure.
1,4-Benzodiazepine: Contains the benzodiazepine core but lacks the pyrazino and pyrrolo moieties.
Uniqueness
The uniqueness of 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine, 12,13,14,14a-tetrahydro-13-(2-propenyl)- lies in its fused ring structure, which combines multiple pharmacophores into a single molecule. This structural complexity can result in unique biological activities and therapeutic potential.
Properties
CAS No. |
144109-12-6 |
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Molecular Formula |
C18H21N3 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
9-prop-2-enyl-2,9,12-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,14,16-pentaene |
InChI |
InChI=1S/C18H21N3/c1-2-9-19-11-12-20-13-15-6-3-4-7-16(15)21-10-5-8-17(21)18(20)14-19/h2-8,10,18H,1,9,11-14H2 |
InChI Key |
AIDLHSHXZFANTP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCN2CC3=CC=CC=C3N4C=CC=C4C2C1 |
Origin of Product |
United States |
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